

Introduction to a Versatile Bifunctional Synthron

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Compound of Interest

Compound Name: 7-Bromo-7-octenoic acid

CAS No.: 732248-52-1

Cat. No.: B1290965

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7-Bromo-7-octenoic acid is a unique bifunctional molecule poised for significant utility in synthetic chemistry, drug discovery, and materials science. Its structure incorporates a terminal vinyl bromide and a carboxylic acid, linked by a flexible six-carbon aliphatic chain. This arrangement offers orthogonal reactivity, allowing for selective manipulation of either functional group, making it a valuable building block for the synthesis of complex molecular architectures.

The presence of the vinyl bromide moiety is particularly noteworthy, as it serves as a key handle for modern cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high precision. Simultaneously, the carboxylic acid provides a classic site for amide bond formation, esterification, or reduction. This guide offers a senior application scientist's perspective on the core chemical properties, synthesis, and reactivity of **7-Bromo-7-octenoic acid**, providing researchers with the foundational knowledge to harness its synthetic potential.

Core Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectroscopic properties is fundamental to its successful application in research.

Physicochemical Properties

The key physicochemical data for **7-Bromo-7-octenoic acid** are summarized below. These properties are critical for reaction planning, purification, and formulation.

Property	Value	Source
IUPAC Name	7-bromooct-7-enoic acid	[1]
CAS Number	732248-52-1	[1][2][3]
Molecular Formula	C ₈ H ₁₃ BrO ₂	[1][2][3]
Molecular Weight	221.09 g/mol	[1][2][3]
Canonical SMILES	C=C(Br)CCCCC(=O)O	[1][2]
Appearance	Likely a liquid or low-melting solid	[4]

Stability and Storage: While specific stability data is not extensively published, analogous bromoalkanoic acids and unsaturated carboxylic acids require careful handling. It is recommended to store **7-Bromo-7-octenoic acid** under an inert atmosphere (e.g., Argon or Nitrogen) in a tightly sealed container. For long-term storage, refrigeration at -20°C is advisable to minimize potential degradation pathways such as polymerization of the alkene or hydrolysis. [5]

Predicted Spectroscopic Signatures

Spectroscopic analysis is essential for confirming the identity and purity of **7-Bromo-7-octenoic acid**. While specific spectra are vendor-dependent[2], the expected signatures can be predicted based on its structure.

- ¹H NMR (Proton NMR):** The spectrum would be characterized by a broad singlet for the carboxylic acid proton (-COOH) typically above 10 ppm. The vinyl protons adjacent to the bromine would appear as two distinct signals in the olefinic region (δ 5.5-6.5 ppm). The methylene protons alpha to the carboxyl group (-CH₂COOH) would likely be a triplet around δ 2.3-2.5 ppm, with the remaining methylene groups appearing as multiplets in the upfield region (δ 1.2-1.8 ppm).

- ¹³C NMR (Carbon NMR): The carbonyl carbon (-COOH) would be the most downfield signal, typically >170 ppm. The sp² carbons of the vinyl bromide would appear in the δ 110-140 ppm range. The methylene carbon alpha to the carboxyl group would be found around δ 30-40 ppm, with the other sp³ carbons appearing further upfield.
- Infrared (IR) Spectroscopy: Key vibrational bands would include a very broad O-H stretch from the carboxylic acid centered around 3000 cm⁻¹. A sharp and strong C=O stretch would be prominent around 1710 cm⁻¹. The C=C double bond stretch would be observed near 1630 cm⁻¹.
- Mass Spectrometry (MS): In Electron Ionization (EI) MS, the molecular ion peak (M⁺) would be observed at m/z 220 and 222 with a characteristic ~1:1 intensity ratio, which is indicative of the presence of a single bromine atom (⁷⁹Br and ⁸¹Br isotopes).^[6] Common fragmentation patterns would include the loss of Br (M-79/81) and the loss of the carboxyl group (M-45).

Synthesis Methodologies: A Strategic Approach

The synthesis of **7-Bromo-7-octenoic acid** is not trivial and requires a strategic approach to ensure correct regiochemistry. The most plausible and direct route involves the hydrobromination of a terminal alkyne precursor.^[7]

Primary Synthetic Route: Anti-Markovnikov Hydrobromination

The method of choice for generating a terminal vinyl bromide is the anti-Markovnikov addition of hydrogen bromide (HBr) across the triple bond of oct-7-ynoic acid.^[7] This transformation is often achieved under radical conditions, which directs the bromine atom to the terminal carbon, in direct opposition to the electronically favored Markovnikov addition.

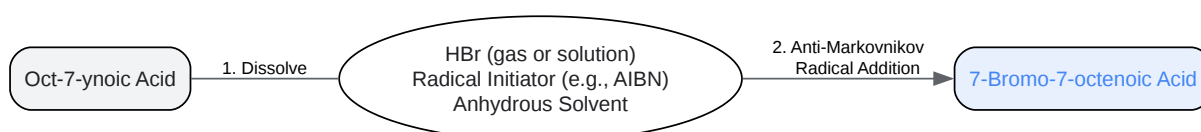
Experimental Protocol: Synthesis of **7-Bromo-7-octenoic acid** from Oct-7-ynoic acid

- Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and an argon inlet, dissolve oct-7-ynoic acid (1 equivalent) in a suitable anhydrous solvent (e.g., diethyl ether or THF).
- Initiation: Add a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (0.05-0.1 equivalents).

- **HBr Addition:** Bubble HBr gas through the solution or, for better control, add a solution of HBr in acetic acid dropwise at 0 °C. The reaction is often facilitated by UV irradiation or thermal initiation to promote the radical chain mechanism.
- **Monitoring:** The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to observe the consumption of the starting alkyne.
- **Workup:** Upon completion, quench the reaction by pouring the mixture into cold water. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- **Purification:** Concentrate the organic phase under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield pure **7-Bromo-7-octenoic acid**.

Synthesis Workflow Diagram

The logical flow from the alkyne precursor to the final product is illustrated below. The key step is the regioselective hydrobromination.



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Caption: Synthesis workflow for **7-Bromo-7-octenoic acid**.

Chemical Reactivity and Mechanistic Pathways

The synthetic utility of **7-Bromo-7-octenoic acid** stems from the differential reactivity of its functional groups. This allows for a modular approach to building complex molecules.

The molecule possesses three key reactive zones:

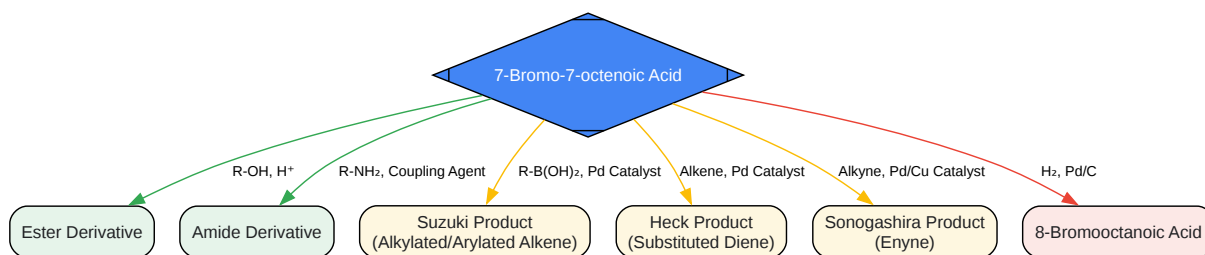
- The Vinyl Bromide: A versatile handle for cross-coupling reactions.
- The Carboxylic Acid: For classic derivatization into esters, amides, etc.
- The Alkene: Capable of undergoing addition reactions.

Key reactions include:

- Nucleophilic Substitution: The bromine atom can be displaced by strong nucleophiles, although this is generally less facile for vinyl halides compared to alkyl halides.^[1]
- Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira): This is the most powerful application of the vinyl bromide moiety. It allows for the formation of new C-C bonds by coupling with organoboron reagents (Suzuki), alkenes (Heck), or terminal alkynes (Sonogashira).
- Esterification: The carboxylic acid readily reacts with alcohols under acidic catalysis to form esters.^[1] This is useful for protecting the acid group or for introducing new functionalities.
- Amide Bond Formation: Reaction with amines, typically mediated by coupling agents (e.g., EDC, DCC), yields amides, a critical linkage in many pharmaceutical compounds.
- Alkene Reactions: The double bond can undergo electrophilic additions like hydrogenation to saturate the chain or halogenation.^[1]

Key Reaction Pathways Diagram

The diverse reactivity of **7-Bromo-7-octenoic acid** can be visualized as a hub for accessing a wide range of derivative compounds.



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Caption: Key reaction pathways of **7-Bromo-7-octenoic acid**.

Applications in Research and Drug Development

The unique structure of **7-Bromo-7-octenoic acid** makes it a valuable intermediate for several high-value applications.

- **Organic Synthesis:** It serves as a bifunctional building block for constructing complex natural products or other target molecules.^[1] The ability to perform a cross-coupling reaction and then derivatize the carboxylic acid (or vice versa) provides significant strategic flexibility.
- **Pharmaceutical Development:** The molecule can be used to synthesize novel fatty acid analogs or to introduce a reactive "warhead" for covalent inhibitors. The aliphatic chain can act as a spacer to position a pharmacophore, while the vinyl bromide or carboxylic acid can be used to link to other parts of a drug candidate.^[1]
- **Materials Science:** The terminal alkene and carboxylic acid functionalities make it a candidate for surface modification or polymer synthesis. The carboxylic acid can anchor the molecule to a metal oxide surface, while the vinyl bromide can be used for subsequent polymerization or functionalization, potentially in the development of new reactive polymers.^[1]

Safety and Handling

As a laboratory chemical, **7-Bromo-7-octenoic acid** requires careful handling. While specific toxicology data is not available, data from structurally related compounds provide a basis for safe handling protocols.

- Hazard Profile: Based on related compounds like 7-bromoheptanoic acid and 7-octenoic acid, this compound should be considered corrosive and likely to cause severe skin burns and eye damage.[8][9] It may also be harmful if swallowed.[9]
- Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat when handling this compound. All manipulations should be performed within a certified chemical fume hood to avoid inhalation of any vapors.[5]
- Spill & Disposal: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for chemical waste disposal. Dispose of waste in accordance with local, state, and federal regulations.

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